molecular formula C12H11N3O3S B6272765 ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate CAS No. 2060052-06-2

ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Cat. No. B6272765
CAS RN: 2060052-06-2
M. Wt: 277.3
InChI Key:
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Description

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a compound with the molecular formula C12H11N3O3S and a molecular weight of 277.30 . It is a derivative of thiadiazole and carbamate.


Molecular Structure Analysis

The thiadiazole ring is a versatile scaffold in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their activity .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate are not detailed in the literature, thiadiazole derivatives are known to exhibit a broad spectrum of biological activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves the reaction of ethyl formate with 5-phenyl-1,2,4-thiadiazol-3-amine in the presence of a coupling agent to form the intermediate ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formamide, which is then treated with a dehydrating agent to yield the final product.", "Starting Materials": [ "Ethyl formate", "5-phenyl-1,2,4-thiadiazol-3-amine", "Coupling agent", "Dehydrating agent" ], "Reaction": [ "Step 1: Ethyl formate is added to a solution of 5-phenyl-1,2,4-thiadiazol-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to form the intermediate ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formamide.", "Step 2: The intermediate ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formamide is then treated with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) in anhydrous DCM at room temperature for several hours to yield the final product ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate.", "Step 3: The final product is purified by column chromatography using a suitable solvent system to obtain pure ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate." ] }

CAS RN

2060052-06-2

Product Name

ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Molecular Formula

C12H11N3O3S

Molecular Weight

277.3

Purity

95

Origin of Product

United States

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